Product packaging for [(3R,4S)-4-aminopyrrolidin-3-yl]methanol(Cat. No.:)

[(3R,4S)-4-aminopyrrolidin-3-yl]methanol

Cat. No.: B11768080
M. Wt: 116.16 g/mol
InChI Key: LLXSCSIQSWFARG-CRCLSJGQSA-N
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Description

[(3R,4S)-4-aminopyrrolidin-3-yl]methanol is a useful research compound. Its molecular formula is C5H12N2O and its molecular weight is 116.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O B11768080 [(3R,4S)-4-aminopyrrolidin-3-yl]methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

[(3R,4S)-4-aminopyrrolidin-3-yl]methanol

InChI

InChI=1S/C5H12N2O/c6-5-2-7-1-4(5)3-8/h4-5,7-8H,1-3,6H2/t4-,5+/m0/s1

InChI Key

LLXSCSIQSWFARG-CRCLSJGQSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)N)CO

Canonical SMILES

C1C(C(CN1)N)CO

Origin of Product

United States

Pyrrolidine Scaffolds in Advanced Organic Chemistry Research

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. nih.govnih.govfrontiersin.org Its prevalence stems from a combination of favorable characteristics. The saturated, non-planar nature of the pyrrolidine ring provides access to three-dimensional chemical space, a desirable trait in drug discovery for optimizing interactions with biological targets. nih.govresearchgate.net This non-planarity, often described as "pseudorotation," allows for the precise spatial arrangement of substituents, which can significantly influence a molecule's biological activity and physical properties. nih.gov

In the realm of synthetic chemistry, pyrrolidine derivatives are widely employed as ligands for transition metals, organocatalysts, and as versatile intermediates. researchgate.netmdpi.com The interest in this scaffold has spurred the development of numerous synthetic methodologies, from the functionalization of existing pyrrolidine rings, such as those derived from the amino acid proline, to the de novo construction of the ring from acyclic precursors. nih.govmdpi.com This continuous innovation underscores the central role of the pyrrolidine scaffold in the ongoing quest for new chemical entities with tailored functions.

Significance of Chiral Pyrrolidines in Asymmetric Synthesis

The introduction of chirality into the pyrrolidine (B122466) scaffold unlocks its full potential in asymmetric synthesis, a branch of chemistry focused on the selective production of one enantiomer of a chiral molecule. Chiral pyrrolidines have become cornerstone catalysts and auxiliaries, enabling the efficient and stereoselective formation of a wide range of chemical bonds. nih.govnih.govacs.org

The development of organocatalysis, which utilizes small organic molecules to catalyze reactions, has been particularly impacted by chiral pyrrolidines. mdpi.comnih.gov Proline and its derivatives, for example, are celebrated for their ability to promote various transformations, such as aldol (B89426) and Mannich reactions, with high enantioselectivity. nih.gov The mechanism often involves the formation of a chiral enamine or iminium ion intermediate, where the inherent stereochemistry of the pyrrolidine catalyst directs the approach of the substrate, thereby controlling the stereochemical outcome of the reaction.

The modular nature of the pyrrolidine ring allows for extensive modification. By altering the substituents at various positions, chemists can fine-tune the steric and electronic properties of the catalyst to optimize its efficiency and selectivity for a specific transformation. nih.gov This has led to the creation of a large family of pyrrolidine-based catalysts, each designed for specific applications, highlighting their indispensable role in modern asymmetric synthesis. nih.govnih.govresearchgate.net

Overview of 3r,4s 4 Aminopyrrolidin 3 Yl Methanol As a Chiral Building Block

Asymmetric Synthesis Strategies for Pyrrolidine Ring Construction

Asymmetric synthesis encompasses a range of techniques that introduce chirality during the formation of the pyrrolidine ring itself. These methods are crucial for obtaining enantiomerically pure products from achiral starting materials.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed. This approach has been successfully applied to the synthesis of complex pyrrolidine structures.

A notable example involves the use of a chiral piperazine-based auxiliary. Specifically, (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione can be employed to direct the alkylation of its enolate. rsc.org This strategy leverages a chiral relay network, where non-stereogenic N-benzyl groups enhance the diastereocontrol during the formation of new stereocenters. rsc.org Although not a direct synthesis of the target molecule, this methodology exemplifies the principle of using a chiral auxiliary to set the stereochemistry in a precursor that could be further elaborated to the desired aminopyrrolidinemethanol.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach. The [3+2] dipolar cycloaddition of azomethine ylides with alkenes is a powerful and widely investigated method for constructing polysubstituted pyrrolidines with excellent stereoselectivity. osaka-u.ac.jpnih.gov

Iridium-catalyzed reductive generation of azomethine ylides from amides and lactams offers a versatile route to a broad range of pyrrolidine architectures. nih.govacs.org This method, employing Vaska's complex and a silane (B1218182) reductant, allows for the formation of both stabilized and unstabilized azomethine ylides, which then undergo regio- and diastereoselective cycloaddition reactions. nih.govacs.org This approach provides access to structurally complex pyrrolidines with control over multiple stereocenters. nih.gov

Chemoenzymatic Synthesis Routes to Chiral Pyrrolidines

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to achieve highly efficient and enantioselective transformations. Enzymes can be used to resolve racemic mixtures or to catalyze key stereoselective steps in a synthetic sequence.

One such approach is the enzymatic resolution of N-protected D-asparagine esters, which can serve as precursors for chiral 3-aminopyrrolidine (B1265635) derivatives. researchgate.net This method allows for the preparation of enantiomerically enriched building blocks that can be further converted to the target compound. Another powerful chemoenzymatic strategy involves the use of dioxygenases. For instance, bacterial dioxygenase-catalyzed cis-dihydroxylation of heteroaromatic compounds like 4-chloroquinoline (B167314) can produce chiral diols that serve as versatile starting materials for the synthesis of more complex chiral molecules. nih.gov

More recently, directed evolution of cytochrome P411 has yielded variants capable of catalyzing the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. nih.gov This "new-to-nature" biocatalysis provides a direct route to chiral N-heterocycles from simple azide (B81097) precursors. nih.gov

Diastereoselective Synthesis from Defined Precursors

In this approach, the synthesis begins with a substrate that already contains one or more defined stereocenters. The subsequent reactions are designed to control the formation of new stereocenters relative to the existing ones.

Reductive Amination Pathways for Pyrrolidine Derivatives

Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds. When applied to cyclic ketones, it can lead to the formation of chiral cyclic amines. Iridium-catalyzed transfer hydrogenation provides a practical route for the successive reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines in good to excellent yields. nih.gov This method is advantageous due to its operational simplicity and the use of water as a potential solvent. nih.gov

The use of imine reductases in enzymatic reductive amination is another powerful tool for the synthesis of chiral pyrrolidines. researchgate.net These enzymes catalyze the asymmetric reduction of imines, which can be formed in situ from a ketone and an amine, to produce optically pure amines. researchgate.net This biocatalytic approach is highly selective and environmentally friendly. researchgate.net

Catalyst/EnzymeSubstrate TypeProduct TypeKey Features
Iridium CatalystDiketones, AnilinesN-Aryl-substituted pyrrolidinesSuccessive reductive amination, transfer hydrogenation. nih.gov
Imine ReductaseKetones, AminesChiral PyrrolidinesAsymmetric reduction of imines, high enantioselectivity. researchgate.net

Intramolecular Cyclization Reactions for Pyrrolidine Formation

Intramolecular cyclization is a powerful strategy for constructing cyclic systems, including the pyrrolidine ring. These reactions involve the formation of a new bond between two atoms within the same molecule. A stereoselective approach for the synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine, an analogue of the target compound, utilizes a one-pot reduction and regioselective cyclization of an azidoditosyl derivative as the key step. researchgate.netelsevier.com

Another versatile method involves the intramolecular [3+2] cycloaddition of azomethine ylides generated reductively from amide precursors. nih.govacs.org This strategy has been shown to be highly chemoselective and diastereoselective, leading to the formation of complex tricyclic pyrrolidine cores as single diastereoisomers. acs.org Tandem reactions, such as a copper-catalyzed amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne, also provide an efficient route to functionalized pyrrolidines in a single pot. nih.gov

Reaction TypeKey PrecursorCatalyst/ReagentProduct
Reductive CyclizationAzidoditosyl derivativeNot specified(3R,4S)-3-amino-4-methyl pyrrolidine. researchgate.netelsevier.com
Intramolecular [3+2] CycloadditionAmide with a tethered alkeneIridium catalystTricyclic pyrrolidine core. nih.govacs.org
Tandem Amination/Cyanation/AlkylationPrimary amine-tethered alkyneCopper catalystα-CN pyrrolidine. nih.gov

Enantioselective Access to the (3R,4S) Stereoisomer of 4-aminopyrrolidin-3-ylmethanol.

The creation of the specific (3R,4S) stereochemistry in 4-aminopyrrolidin-3-ylmethanol and its analogues can be achieved through several enantioselective strategies, ensuring high stereochemical purity, which is essential for their application in pharmaceuticals. These methods include leveraging the chiral pool, employing chiral auxiliaries, and utilizing asymmetric catalysis.

A common approach is to start from readily available chiral molecules, a strategy known as the chiral pool synthesis . uvic.ca Naturally occurring amino acids and sugars serve as excellent starting materials. For instance, a synthetic route could be designed starting from a chiral amino acid where the stereocenters of the starting material are incorporated into the final pyrrolidine ring. uvic.ca

Asymmetric catalysis offers a powerful method for establishing stereocenters. This can involve transition-metal-catalyzed reactions, such as asymmetric hydrogenations or cycloadditions, where a chiral catalyst directs the formation of one enantiomer over the other. nih.gov For example, a catalytic asymmetric (1,3)-dipolar cycloaddition reaction can be employed to construct the pyrrolidine ring with a high degree of enantioselectivity. nih.gov The use of chiral phosphoric acids as catalysts in aza-Michael reactions to form substituted pyrrolidines has also been reported. whiterose.ac.uk

Another established method is chiral resolution , which separates a racemic mixture of the desired compound into its individual enantiomers. wikipedia.org This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. wikipedia.org The resulting diastereomers, having different physical properties, can then be separated by crystallization. wikipedia.org While effective, this method has the disadvantage of a theoretical maximum yield of 50% for the desired enantiomer from the racemate, though the undesired enantiomer can sometimes be racemized and recycled. wikipedia.orgtcichemicals.com

Furthermore, stereoselective approaches for the synthesis of analogues like (3R,4S)-3-amino-4-methyl pyrrolidine have been described, where a key step involves the one-pot reduction and regioselective cyclization of an azidoditosyl derivative. capes.gov.brelsevier.comresearchgate.net Similarly, the synthesis of (3R,4S)-3-methoxy-4-methylaminopyrrolidine, a component of quinoline (B57606) antibacterial and naphthyridine antitumor agents, has been achieved through efficient stereoselective methods. researchgate.netresearchgate.net These strategies often involve the stereocontrolled introduction of amino and hydroxyl or methoxy (B1213986) groups onto the pyrrolidine scaffold.

Total Synthesis Approaches of Complex Molecules Incorporating the this compound Motif.

The this compound scaffold is a "privileged scaffold," meaning it is a molecular framework that is recurrent in biologically active compounds. arxiv.org This motif is a key structural component in various complex molecules, particularly in the development of novel therapeutic agents.

One notable class of compounds that incorporates a similar structural motif is the naphthyridine antitumor agents . For example, the compound AG-7352 contains a (3R,4S)-3-methoxy-4-methylaminopyrrolidine moiety, which is structurally analogous to this compound. researchgate.netresearchgate.net The stereochemistry of the pyrrolidine ring is crucial for the antitumor activity of these compounds. The synthesis of such complex molecules involves the preparation of the chiral pyrrolidine fragment, often with appropriate protecting groups, followed by its coupling to the core naphthyridine structure.

Similarly, this pyrrolidine scaffold is found in certain quinoline antibacterial compounds . researchgate.netresearchgate.net The 3-amino-4-substituted pyrrolidine ring is attached to the quinolone core, and the specific stereochemistry and substituents on the pyrrolidine ring significantly influence the antibacterial potency and spectrum.

The total synthesis of these complex molecules typically involves a convergent approach, where the chiral pyrrolidine building block and the heterocyclic core are synthesized separately and then coupled in a later step. This strategy allows for the efficient construction of a library of analogues for structure-activity relationship (SAR) studies by varying the substituents on either piece. The this compound, or a suitably protected derivative, serves as a key chiral building block in these synthetic campaigns.

Conformational Analysis of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and typically adopts a puckered conformation to alleviate torsional strain. This puckering is often described by two predominant envelope (or twist) conformations, commonly referred to as Cγ-exo and Cγ-endo. nih.govnih.govacs.org In these conformations, one of the carbon atoms (Cγ, or C4) is out of the plane formed by the other four atoms. The "exo" pucker places the Cγ atom on the opposite side of the ring from the carboxyl group (in proline analogs), while the "endo" pucker places it on the same side. acs.org

The conformational equilibrium between these puckered forms is influenced by the nature and stereochemistry of the substituents on the ring. nih.gov For instance, in proline, the parent amino acid, the endo puckering is generally favored. acs.org However, the introduction of substituents can shift this preference. Electronegative substituents at the 4-position of proline have been shown to influence the pucker: a trans-substituent favors the exo pucker, while a cis-substituent enhances the endo pucker. nih.gov Conversely, sterically demanding groups like a tert-butyl group at C4 strongly favor a pseudoequatorial orientation, leading to opposite puckering effects compared to electronegative substituents. nih.govacs.org

In the case of this compound, the trans relationship between the amino and methanol (B129727) substituents at C3 and C4, respectively, will dictate a preferred conformation. The interplay of steric hindrance between these two groups and potential intramolecular hydrogen bonding between the amino and hydroxyl functions will be a key determinant of the dominant ring pucker. Theoretical calculations on substituted pyrrolidines have shown that the energy difference between conformers can be small, often leading to a mixture of conformations in solution. acs.org For example, studies on 3-fluoropyrrolidine (B48656) revealed multiple stable conformers with both axial and equatorial N-H bonds. nih.govbeilstein-journals.org

Table 1: Factors Influencing Pyrrolidine Ring Conformation

FactorInfluence on Ring PuckerReferences
Substituent Electronegativity A cis-electronegative substituent at C4 favors the endo pucker, while a trans-substituent favors the exo pucker. nih.gov
Steric Bulk Bulky substituents tend to occupy a pseudoequatorial position, which can dictate the overall ring conformation. nih.govacs.org
Intramolecular Interactions Hydrogen bonding between substituents can stabilize specific puckered conformations. beilstein-journals.org
Solvent Effects The polarity of the solvent can influence the conformational equilibrium. acs.org

Diastereomeric Relationships and Separation Strategies of Pyrrolidine Derivatives

The synthesis of pyrrolidine derivatives with multiple stereocenters, such as this compound, often results in the formation of diastereomers. The separation of these diastereomers is a critical step in obtaining stereochemically pure compounds.

Indirect Diastereomer Separation via Derivatization

A common strategy for separating enantiomers and diastereomers is through derivatization with a chiral auxiliary. This process converts the mixture of stereoisomers into a mixture of diastereomers with different physical properties, such as solubility and chromatographic behavior, allowing for their separation by conventional methods like crystallization or chromatography. nih.govnih.gov

For amino-containing compounds like this compound, the amino group can be reacted with a chiral acid to form diastereomeric salts. These salts can then be separated by fractional crystallization. Another approach involves the formation of diastereomeric amides or esters by reacting the amino or hydroxyl group with a chiral carboxylic acid or its derivative. nih.govnih.gov For instance, chiral acids like (+)-O,O'-diacetyl-L-tartaric anhydride (B1165640) have been used to derivatize amino acids for separation by capillary zone electrophoresis. nih.gov Similarly, 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) and camphorsultam dichlorophthalic acid (CSDP acid) have been employed to create diastereomeric esters or amides that are separable by HPLC on silica (B1680970) gel. nih.govnih.gov

After separation, the chiral auxiliary can be removed to yield the desired pure stereoisomer. This indirect method is powerful but requires additional synthetic steps for derivatization and subsequent removal of the auxiliary.

Direct Chiral Separation Techniques

Direct chiral separation techniques, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), offer a more direct route to separating stereoisomers without the need for derivatization. sigmaaldrich.comchiraltech.com These CSPs are designed to interact differently with each enantiomer or diastereomer, leading to different retention times and thus separation.

For polar molecules like aminopyrrolidine derivatives, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly effective. sigmaaldrich.comresearchgate.net These columns can operate in both organic and aqueous mobile phases, making them suitable for the separation of underivatized amino acids and their derivatives. sigmaaldrich.com Cinchona alkaloid-derived zwitterionic CSPs have also been developed for the direct stereoselective resolution of amino acids and small peptides. chiraltech.com The choice of the mobile phase, including the type of organic modifier and its concentration, can significantly impact the retention and selectivity of the separation. sigmaaldrich.com

Control of Absolute and Relative Stereochemistry during Pyrrolidine Functionalization

The stereoselective synthesis of polysubstituted pyrrolidines is a significant area of research, with various methods developed to control both the absolute and relative stereochemistry of the final product. researchgate.netelsevier.commdpi.commdpi.comresearchgate.net

One of the most powerful methods for constructing the pyrrolidine ring with high stereocontrol is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with olefins. This method allows for the creation of multiple stereocenters in a single step with high enantioselectivity.

Stereoselective functionalization of a pre-existing pyrrolidine ring is another common strategy. For example, the reduction of a ketone or imine on the pyrrolidine ring can be achieved with high diastereoselectivity using substrate-controlled or reagent-controlled methods. In a substrate-controlled approach, the existing stereocenters on the ring direct the approach of the reagent to one face of the molecule. For instance, the stereoselective reduction of an enone with L-selectride has been used to create a specific stereoisomer of a hydroxy-substituted amino acid derivative, where a bulky ester group prevented unwanted lactonization. nih.gov

Redox-neutral α-C–H functionalization of pyrrolidines has also emerged as a method to introduce substituents at the α-position to the nitrogen atom. rsc.org The stereochemical outcome of these reactions can be influenced by directing groups present on the pyrrolidine ring.

A stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine has been reported where the key step was a one-pot reduction and regioselective cyclization of an azidoditosyl derivative. researchgate.netelsevier.com This highlights how strategic planning of the synthetic route, starting from a chiral precursor or employing a stereoselective key step, can lead to the desired stereoisomer.

Reactivity and Derivatization of 3r,4s 4 Aminopyrrolidin 3 Yl Methanol

Functional Group Transformations of the Amino Moiety

The primary amino group in [(3R,4S)-4-aminopyrrolidin-3-yl]methanol is a key site for derivatization, allowing for the introduction of a wide array of functional groups through various chemical reactions.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the primary amine readily allows for acylation and sulfonylation reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule, often leading to compounds with significant biological activity.

Acylation is typically achieved by reacting the amino alcohol with acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of a stable amide bond. While specific examples for this compound are not extensively documented in publicly available literature, the acylation of similar aminopyrrolidine structures is a common synthetic step. For instance, the treatment of related aminopyrrolidine derivatives with acetic anhydride (B1165640) has been shown to proceed in high yield.

Sulfonylation involves the reaction of the amine with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, in the presence of a base like triethylamine (B128534) or pyridine. This results in the formation of a sulfonamide, a functional group prevalent in many pharmaceutical agents. The resulting sulfonamide is known for its chemical stability and its ability to act as a hydrogen bond donor.

Reagent TypeGeneral ReactantProduct Functional Group
Acylating AgentAcyl chloride, AnhydrideAmide
Sulfonylating AgentSulfonyl chlorideSulfonamide

Alkylation and Arylation Strategies

N-Alkylation of the amino group can be accomplished through several methods. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride, is a common and efficient method for introducing alkyl substituents. Another approach is direct alkylation with alkyl halides. However, this method can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. A method for selective mono-N-alkylation of 3-amino alcohols has been developed using chelation with 9-borabicyclononane (B1260311) (9-BBN), which protects and activates the amine group for a more controlled reaction.

N-Arylation , the formation of a carbon-nitrogen bond with an aromatic ring, is often achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to couple the amine with an aryl halide or triflate. A transition-metal-free N-arylation procedure has also been reported using o-silylaryl triflates in the presence of cesium fluoride, offering a milder alternative.

TransformationMethodKey Reagents
N-AlkylationReductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₄)
N-AlkylationDirect AlkylationAlkyl Halide, Base
N-AlkylationChelation-controlled9-BBN, Alkyl Halide, Base
N-ArylationBuchwald-Hartwig AminationAryl Halide/Triflate, Palladium/Copper Catalyst, Base
N-ArylationTransition-Metal-Freeo-Silylaryl Triflate, CsF

Formation of Amides and Ureas from the Amino Group

Beyond simple acylation, the amino group is a precursor to a variety of amide and urea (B33335) derivatives, which are prominent in biologically active compounds.

Amide bond formation can be achieved by coupling the amine with a carboxylic acid using a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. This method is widely used in peptide synthesis and for the creation of complex molecules under mild conditions.

Urea synthesis typically involves the reaction of the primary amine with an isocyanate. This reaction is generally high-yielding and proceeds under mild conditions. Alternatively, ureas can be formed by reacting the amine with phosgene (B1210022) or a phosgene equivalent to first generate an isocyanate in situ, which then reacts with another amine. The urea functional group is a key pharmacophore in many drugs due to its ability to act as a rigid hydrogen bond donor and acceptor.

Transformations of the Hydroxyl Group

The primary hydroxyl group on the this compound scaffold provides another avenue for structural diversification. Its reactivity allows for the introduction of various functionalities through esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

Esterification of the primary hydroxyl group can be accomplished by reacting the alcohol with a carboxylic acid, acyl chloride, or anhydride. When using a carboxylic acid, an acid catalyst or a coupling agent is typically required to facilitate the reaction. The resulting ester linkage can be designed to be stable or to act as a prodrug moiety that is cleaved in vivo.

Etherification , the formation of an ether linkage, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. It is important to consider the potential for competing reactions, such as N-alkylation of the pyrrolidine (B122466) nitrogen, which may necessitate the use of a protecting group strategy. In a chemoenzymatic synthesis of a related compound, the hydroxyl group of a (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine was methylated.

Oxidation Reactions of the Hydroxyl Group

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation are commonly employed for this transformation. The resulting (3R,4S)-4-aminopyrrolidine-3-carbaldehyde is a versatile intermediate for further synthetic manipulations, such as reductive amination or Wittig reactions.

Oxidation to a carboxylic acid is achieved using stronger oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or a two-step procedure involving oxidation to the aldehyde followed by further oxidation (e.g., with sodium chlorite) can be used. The product, (3R,4S)-4-aminopyrrolidine-3-carboxylic acid, introduces an acidic functional group, significantly altering the molecule's properties and providing a handle for further derivatization, such as amide bond formation. The synthesis of various pyrrolidine-3-carboxylic acid derivatives has been reported, highlighting the utility of this functional group.

Oxidation ProductRequired ConditionsCommon Reagents
AldehydeMild OxidationPCC, Dess-Martin Periodinane, Swern Oxidation
Carboxylic AcidStrong OxidationKMnO₄, Jones Reagent, NaOCl₂ (after aldehyde formation)

Pyrrolidine Nitrogen Functionalization

The secondary amine of the pyrrolidine ring in this compound is a common site for derivatization. Its nucleophilicity allows for a variety of functionalization reactions, including alkylation and acylation, to introduce diverse substituents that can modulate the pharmacological properties of the resulting molecules.

N-Alkylation: The pyrrolidine nitrogen can be readily alkylated using various alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. To achieve selective N-alkylation without competing reactions at the primary amine and hydroxyl groups, it is often necessary to employ protecting groups for these other functionalities. For instance, the primary amine and hydroxyl group can be protected with standard protecting groups like tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn) ethers, respectively. Following protection, the pyrrolidine nitrogen can be alkylated using an appropriate alkyl halide in the presence of a base.

N-Acylation: Acylation of the pyrrolidine nitrogen is another common transformation, leading to the formation of amides. This is typically achieved by reacting the pyrrolidine with an acyl chloride or a carboxylic acid anhydride. Similar to N-alkylation, prior protection of the primary amino and hydroxyl groups is generally required to ensure regioselectivity. The resulting N-acylpyrrolidines can exhibit altered biological activities and physicochemical properties compared to the parent amine.

Regioselective and Stereoselective Functionalization Strategies for this compound

The presence of three distinct functional groups in this compound necessitates careful control of reaction conditions to achieve regioselective and stereoselective derivatization. The inherent stereochemistry of the molecule, with a trans relationship between the amino and hydroxymethyl groups, plays a crucial role in directing the stereochemical outcome of further functionalization.

Protecting Group Strategies: A key strategy for achieving regioselectivity is the use of orthogonal protecting groups. These are protecting groups that can be removed under different conditions, allowing for the selective deprotection and subsequent functionalization of one reactive site while others remain protected. For example, the primary amine can be protected as a Boc-carbamate, which is acid-labile, while the hydroxyl group can be protected as a silyl (B83357) ether (e.g., TBDMS), which is fluoride-labile. The pyrrolidine nitrogen itself can be protected with a group like benzyloxycarbonyl (Cbz), which is removable by hydrogenolysis. This approach allows for the sequential modification of each functional group.

Stereoselective Functionalization: The stereochemistry of the pyrrolidine ring can influence the stereochemical outcome of reactions at adjacent positions. For instance, in related 4-hydroxymethyl-pyrrolidin-2-one systems, the substituent at the 4-position has been shown to direct the stereoselective alkylation at the 3-position, leading exclusively to the trans-disubstituted product. clockss.org After reduction of the lactam, this would yield a trans-3,4-disubstituted pyrrolidine. This principle of substrate-controlled stereoselectivity is applicable to this compound, where the existing stereocenters can guide the introduction of new stereocenters with a high degree of control.

For example, the synthesis of densely substituted pyrrolidines can be achieved with high diastereoselectivity through 1,3-dipolar cycloaddition reactions between N-tert-butanesulfinylazadienes and azomethine ylides. nih.gov The chiral sulfinyl group acts as a powerful stereodirecting group, controlling the absolute configuration of the newly formed stereocenters in the pyrrolidine ring. nih.gov While this is an example of ring formation, the principles of using chiral auxiliaries to control stereochemistry are broadly applicable in the derivatization of chiral pyrrolidines.

The strategic application of these functionalization strategies allows for the synthesis of a wide array of derivatives of this compound, each with potentially unique biological activities. The ability to selectively modify the different functional groups while maintaining stereochemical integrity is a testament to the versatility of this chemical scaffold in drug discovery and development.

Advanced Research Applications in Organic Synthesis

Utilization as a Chiral Ligand Precursor for Asymmetric Catalysis

The unique stereochemical arrangement of the amino and hydroxymethyl groups on the pyrrolidine (B122466) ring makes [(3R,4S)-4-aminopyrrolidin-3-yl]methanol an excellent precursor for the synthesis of chiral ligands. These ligands are crucial in asymmetric catalysis, a field focused on selectively producing one enantiomer of a chiral product. The development of such catalytic processes is a significant area of research. nih.gov

The bifunctional nature of this aminopyrrolidinol derivative allows for straightforward modification and incorporation into more complex ligand structures. These tailored ligands can then coordinate with transition metals to form catalysts for a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The inherent chirality of the pyrrolidine scaffold is transferred during the catalytic cycle, influencing the stereochemical outcome of the reaction and leading to products with high enantiomeric excess.

Role in the Construction of Complex Nitrogen Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products, making their synthesis a key focus of organic chemistry. digitellinc.comresearchgate.netnih.gov The pyrrolidine ring is a common motif in many biologically active compounds. osaka-u.ac.jp this compound serves as a versatile starting material for the construction of more elaborate nitrogen-based ring systems. organic-chemistry.org

Pyrrolidine-Fused Ring Systems

The functional groups of this compound provide handles for annulation reactions, leading to the formation of pyrrolidine-fused ring systems. These reactions can involve intramolecular cyclizations or multi-component reactions where the aminopyrrolidinol acts as a chiral scaffold. The resulting fused heterocycles often possess unique three-dimensional structures and are of significant interest in medicinal chemistry. Research in this area has led to the development of polysubstituted fused pyrrolidines through cycloaddition reactions. thieme.dersc.org

Spirocyclic Architectures Incorporating Pyrrolidines

Spirocyclic compounds, characterized by two rings sharing a single atom, are of growing interest in drug discovery due to their conformational rigidity and novel chemical space. This compound can be employed in the synthesis of spirocyclic architectures that incorporate a pyrrolidine ring. For instance, the amino group can be part of a reaction cascade that forms a second ring spiro-fused to the pyrrolidine core. This has been demonstrated in the synthesis of spirocyclic aminohydantoin analogs and spiro[chromeno[2,3-b]pyridine-5,4'-oxazol]-2'-amine derivatives which have shown potential as BACE1 inhibitors. nih.govresearchgate.net

Incorporation into Peptide Mimetics and Peptidomimetics

The structural rigidity and defined stereochemistry of the this compound scaffold make it an attractive component for the design of peptide mimetics and peptidomimetics. These are molecules that mimic the structure and/or function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability.

By incorporating the aminopyrrolidinol unit, chemists can create peptidomimetics with constrained conformations that can selectively interact with biological targets. The amino and hydroxyl functionalities allow for its insertion into peptide sequences or for its use as a scaffold to append amino acid-like side chains. This approach has been utilized in the development of various therapeutic agents.

Application in the Synthesis of Chiral Intermediates for Bioactive Molecules

The inherent chirality of this compound makes it a valuable chiral pool starting material for the synthesis of complex bioactive molecules. elsevier.com Its pre-defined stereocenters are carried through the synthetic sequence, obviating the need for challenging asymmetric steps later on.

Scaffolds for Enzyme Inhibitors (e.g., BACE1, Arginase inhibitors)

The pyrrolidine scaffold is a key structural feature in many enzyme inhibitors. This compound and its derivatives have been extensively used in the development of inhibitors for enzymes implicated in various diseases.

BACE1 Inhibitors: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key target in the development of treatments for Alzheimer's disease. The (3S,4S)-4-aminopyrrolidine-3-ol scaffold, a stereoisomer of the title compound, has been identified as a core structure for potent BACE1 inhibitors. nih.govnih.gov These inhibitors often feature fused pyrrolidine iminopyrimidinone derivatives. nih.gov

Arginase Inhibitors: Arginase is an enzyme involved in the urea (B33335) cycle, and its inhibitors have therapeutic potential in cardiovascular diseases and cancer. nih.gov Research has led to the discovery of highly potent third-generation arginase inhibitors based on a (3R,4S)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid scaffold. nih.govresearchgate.net These compounds demonstrate a significant increase in potency compared to earlier inhibitors. nih.govresearchgate.net

Intermediates for Kinase Inhibitors

The pyrrolidine scaffold is a key structural motif in a number of kinase inhibitors, where the stereochemistry of the ring substituents is often critical for potent and selective activity. While direct synthesis of a marketed kinase inhibitor from this compound is not explicitly detailed in the reviewed literature, the principles of kinase inhibition by related structures underscore the potential of this compound as a valuable intermediate.

A prominent example is Tofacitinib (CP-690,550), a Janus kinase (JAK) inhibitor. Tofacitinib features a 3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino] moiety on a piperidine (B6355638) ring, a close relative of the pyrrolidine ring. Studies on the stereoisomers of Tofacitinib have demonstrated the profound impact of chirality on its inhibitory activity. nih.gov It was found that only the (3R,4R)-isomer exhibits the desired potent inhibition of JAK3 and the subsequent phosphorylation of Stat5. nih.gov This highlights the importance of the specific spatial arrangement of substituents on the heterocyclic ring for effective binding to the kinase active site. The (3R,4S) stereochemistry of this compound offers a distinct conformational presentation of its amino and hydroxymethyl groups, which can be exploited in the design of novel kinase inhibitors targeting different kinase families.

The following table summarizes the findings related to the stereochemistry and kinase inhibition of a Tofacitinib analog, illustrating the importance of the chiral centers.

Compound StereoisomerJAK3 Inhibition (Stat5 phosphorylation)
(3R,4R)Active
(3S,4S)Inactive
(3R,4S)Inactive
(3S,4R)Inactive
*Data derived from studies on Tofacitinib (CP-690,550). nih.gov

Agents for Neurodegenerative Disease Research (e.g., Huntingtin protein-lowering agents)

The development of small molecules that can modulate the production or clearance of proteins implicated in neurodegenerative diseases is an area of intense research. One such strategy for Huntington's disease is the lowering of the mutant huntingtin (mHTT) protein. While a direct application of this compound in the synthesis of huntingtin-lowering agents is not yet prominent in publicly available research, the pyrrolidine scaffold is a key component of molecules targeting other neurodegenerative conditions like Alzheimer's disease.

For instance, research into inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-β peptides in Alzheimer's disease, has utilized substituted pyrrolidine derivatives. These inhibitors often rely on specific stereochemical arrangements to achieve potent and selective inhibition. The structural and stereochemical features of this compound make it a plausible scaffold for the design of novel compounds aimed at protein targets in neurodegenerative diseases, including those involved in Huntington's disease pathology.

Precursors for Antibacterial Agents

The 3-aminopyrrolidine (B1265635) moiety is a well-established component of many potent antibacterial agents, particularly within the quinolone and naphthyridine classes. These compounds exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. The amino group of the pyrrolidine ring is crucial for this activity, and its stereochemistry can significantly influence the potency and spectrum of the antibacterial agent.

Patents describe the synthesis of 7-amino-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline- and naphthyridine-3-carboxylic acids, which exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. google.com The "7-amino" substituent is often a cyclic amine, with 3-aminopyrrolidine being a common choice. The use of a chiral building block like this compound allows for the synthesis of enantiomerically pure antibacterial agents, which can offer improved efficacy and reduced side effects compared to racemic mixtures. A Chinese patent discloses a method for the synthesis of 3-aminopyrrolidine hydrochloride, a key intermediate for many of these antibacterial drugs. google.com

The following table provides examples of bacteria that are sensitive to this class of antibacterial agents.

Bacterial TypeExamples
Gram-positiveStaphylococci, Streptococci
Gram-negativeEscherichia, Proteus, Providencia, Enterobacter, Klebsiella, Salmonella, Pseudomonas
*Data from a patent on 7-amino-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline- and naphthyridine-3-carboxylic acids. google.com

Design of Conformationally Restricted Systems Utilizing the Pyrrolidine Core

The pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, often referred to as "envelope" or "twist" forms. The substituents on the ring can have a profound influence on this conformational preference, a principle that is widely exploited in drug design to create conformationally restricted molecules. By "locking" the pyrrolidine ring into a specific conformation that mimics the bioactive conformation of a peptide turn or binds optimally to a target protein, it is possible to enhance potency and selectivity.

Research on (4S)- and (4R)-azidoproline derivatives has shown that the substituent at the 4-position can direct the puckering of the pyrrolidine ring. chimia.ch This is due to stereoelectronic effects, such as the "azido gauche effect," which influences the torsional angles within the ring. chimia.ch In this compound, the trans relationship between the amino and hydroxymethyl groups, along with their steric bulk and potential for intramolecular hydrogen bonding, will favor a specific ring pucker. This inherent conformational bias can be a valuable design element in the synthesis of peptidomimetics or other structured molecules where a defined spatial arrangement of functional groups is required for biological activity.

The ability to control the conformation of the pyrrolidine ring is a powerful tool in medicinal chemistry, allowing for the rational design of molecules with improved pharmacological profiles.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the stereochemistry of organic molecules. For [(3R,4S)-4-aminopyrrolidin-3-yl]methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are instrumental in confirming the relative cis or trans orientation of the amino and methanol (B129727) substituents on the pyrrolidine (B122466) ring.

The diastereotopic nature of the pyrrolidine ring protons, particularly in the vicinity of the chiral centers at C3 and C4, gives rise to distinct coupling patterns and chemical shifts in the ¹H NMR spectrum. The magnitude of the coupling constants (³J) between the protons on C3 and C4 is a critical indicator of their dihedral angle, and by extension, their relative stereochemistry. In many 3,4-disubstituted pyrrolidines, a larger coupling constant is often indicative of a trans relationship, while a smaller coupling constant suggests a cis arrangement.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide through-space correlations between protons. For this compound, the observation of a NOE/ROE correlation between the proton on C3 and the proton on C4 would strongly support a cis relationship, as these protons would be on the same face of the pyrrolidine ring. Conversely, the absence of such a correlation would suggest a trans configuration.

Heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to assign the ¹H and ¹³C signals unambiguously, which is a prerequisite for the detailed stereochemical analysis.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Pyrrolidine Scaffold

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key ¹H-¹H Couplings (Hz)
22.8 - 3.2 (m)45 - 50J(H2a, H2b), J(H2, H3)
33.5 - 3.9 (m)55 - 60J(H3, H2), J(H3, H4)
43.1 - 3.5 (m)50 - 55J(H4, H3), J(H4, H5)
52.9 - 3.3 (m)48 - 53J(H5a, H5b), J(H5, H4)
CH₂OH3.6 - 4.0 (m)60 - 65J(CH₂, H3)

Note: The chemical shifts and coupling constants are typical expected ranges for a pyrrolidine ring with similar substitution patterns and are for illustrative purposes. Actual values for this compound would need to be determined experimentally.

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. nih.gov For this compound (C₅H₁₂N₂O), HRMS would provide an exact mass measurement that corresponds to this formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments, where the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation (CID), reveal characteristic fragmentation patterns that provide valuable structural information. The fragmentation of α-pyrrolidinophenone synthetic cathinones, for example, has been studied in detail, and similar principles can be applied here. researchgate.netwvu.edu The bonds adjacent to the nitrogen atoms are common cleavage points. nih.gov For this compound, key fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the methanol group and ammonia (B1221849) (NH₃) from the amino group. Cleavage of the pyrrolidine ring itself can also produce diagnostic fragment ions.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

IonPredicted Exact Mass (m/z)Inferred Loss
[M+H]⁺117.1022-
[M+H-NH₃]⁺100.0757Loss of ammonia
[M+H-H₂O]⁺99.0916Loss of water
[M+H-CH₃O]⁺86.0968Loss of a methoxy (B1213986) radical (less likely)

Note: These are predicted exact masses based on the molecular formula. The relative abundances of these fragments would depend on the specific MS/MS conditions.

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS can establish the relative stereochemistry and connectivity, X-ray crystallography provides the definitive determination of the absolute configuration of a chiral molecule. researchgate.net This technique requires the formation of a suitable single crystal of the compound or a derivative. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise three-dimensional coordinates of each atom in the molecule.

For this compound, obtaining a crystalline salt, for example with a chiral acid, can facilitate the growth of high-quality crystals. The resulting crystal structure would not only confirm the trans relationship between the amino and methanol groups but also unequivocally establish the (3R,4S) absolute configuration by determining the spatial arrangement of the substituents at the chiral centers. The Flack parameter, derived from the crystallographic data, is a critical value used to confirm the absolute stereochemistry with high confidence. The crystal structure of related chiral pyrazole (B372694) derivatives has been successfully determined, showcasing the power of this technique. nih.gov

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterExample Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)12.1
c (Å)15.3
α, β, γ (°)90, 90, 90
Flack Parameter~0.0(1)

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic experiment.

Chiroptical Techniques (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for assessing the enantiomeric purity of a chiral compound. slideshare.net These methods measure the differential interaction of left- and right-circularly polarized light with the molecule. youtube.com

A pure enantiomer will exhibit a characteristic CD spectrum with positive or negative bands (Cotton effects) at specific wavelengths, corresponding to the electronic transitions of the molecule's chromophores. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule. For this compound, the enantiomer, [(3S,4R)-4-aminopyrrolidin-3-yl]methanol, would show a mirror-image CD spectrum. The absence of a CD signal would indicate a racemic mixture.

Optical Rotatory Dispersion measures the change in optical rotation as a function of wavelength. googleapis.com The shape of the ORD curve, particularly the sign of the Cotton effect, can also be correlated with the absolute configuration. These techniques are highly sensitive for detecting even small amounts of the other enantiomer, making them crucial for quality control in the synthesis of enantiomerically pure compounds. Studies on various amino acids have demonstrated the utility of CD in confirming their absolute configurations. rsc.org

Table 4: Summary of Characterization Techniques and Their Primary Role

TechniquePrimary Information Obtained
¹H and ¹³C NMRRelative stereochemistry, connectivity
2D NMR (NOESY/ROESY)Through-space proton-proton proximities, confirming relative stereochemistry
High-Resolution Mass SpectrometryElemental composition, molecular formula, fragmentation pathways
X-ray CrystallographyAbsolute configuration, solid-state conformation
Circular Dichroism / Optical Rotatory DispersionEnantiomeric purity, confirmation of absolute configuration

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Landscape Analysis of Pyrrolidine (B122466) Derivatives

The biological activity of pyrrolidine derivatives is intrinsically linked to their three-dimensional structure. Molecular modeling is a powerful tool for investigating the conformational landscape of these molecules, which is often characterized by the puckering of the five-membered ring.

Studies on various pyrrolidine derivatives have shown that:

Substituent Effects: The position and electronic properties of substituents significantly influence the ring's puckering preference. For instance, it has been observed that the electronegativity of a substituent at the 4-position can dictate the favored conformation; a cis-substituent tends to increase endo puckering, while a trans-substituent favors exo puckering. nih.gov Conversely, sterically demanding groups like a tert-butyl group strongly prefer a pseudoequatorial orientation, which can lead to opposite puckering effects compared to electronegative substituents. nih.gov

Energy Differences: The energy difference between various conformers can be quite small, often just a few kcal/mol. frontiersin.orgresearchgate.net For example, quantum mechanical calculations on 5-phenylpyrrolidine-2-carboxylate units indicated that the Cγ-endo pucker is more stable than the Cγ-exo state by only 1.2 kcal/mol in a dimethyl sulfoxide (B87167) solution. frontiersin.org This necessitates the use of highly accurate computational methods to obtain meaningful results. researchgate.net

Pseudorotation: The pyrrolidine ring can move between its various twisted and envelope conformations through a low-energy process called pseudorotation. acs.org Theoretical reinvestigations of the parent pyrrolidine molecule have been crucial in understanding this dynamic process and the conformational preferences at the nitrogen atom (i.e., whether the N-H bond is in an axial or equatorial position). acs.org

The combination of molecular modeling with experimental techniques like X-ray crystallography and NMR spectroscopy provides a comprehensive picture of the conformational preferences of these molecules. nih.govacs.org This understanding is critical for designing derivatives that can fit precisely into the binding sites of biological targets.

Table 1: Key Conformational Features of Pyrrolidine Derivatives

Conformational FeatureDescriptionInfluencing FactorsReference
Ring PuckeringThe non-planar five-membered ring adopts envelope (Cγ-exo/endo) or twisted conformations.Nature, position, and stereochemistry of substituents. nih.govfrontiersin.org
N-H PositionThe hydrogen on the ring nitrogen can be in an axial or equatorial position relative to the ring's average plane.The specific puckering of the ring and electronic effects. acs.org
Conformational EnergyThe relative energy differences between stable conformers are often small.Solvent effects, intramolecular hydrogen bonding. frontiersin.orgresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are employed to investigate the electronic properties of pyrrolidine derivatives, providing fundamental insights into their stability, reactivity, and potential interactions. Methods like Density Functional Theory (DFT) and various post-Hartree-Fock (ab initio) methods are used to model the distribution of electrons within the molecule. acs.org

These calculations can predict a range of important properties:

Geometric Parameters: Quantum chemistry is used to calculate optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which correspond to the lowest energy conformation of the molecule. acs.org

Electronic Properties: The functionalization of a C60 fullerene with pyrrolidine derivatives containing groups like –NH2 was shown through DFT calculations to alter its electronic properties, transforming it into an n-type semiconductor and significantly enhancing its electrophilicity. researchgate.net This demonstrates how quantum calculations can predict changes in reactivity upon structural modification.

Reaction Mechanisms and Selectivity: For reactions involving chiral pyrrolidine-based catalysts, DFT calculations have been instrumental in analyzing the chiral binding pocket of the catalyst-substrate complex. nih.govacs.org By mapping non-covalent interactions, such as π-π stacking, these studies can explain and predict the enantioselectivity of a reaction, guiding the development of more efficient catalysts. nih.gov

The accuracy of these predictions is highly dependent on the chosen theoretical method and basis set. acs.org For systems with small energy differences between conformers, high-level methods are required to ensure the reliability of the results. researchgate.netacs.org

Table 2: Application of Quantum Chemical Methods to Pyrrolidine Derivatives

Computational MethodPredicted PropertiesApplication ExampleReference
DFT (e.g., B3LYP)Optimized geometry, vibrational frequencies, electronic structure, reactivity descriptors.Predicting the enhanced electrophilicity of functionalized fullerenes. researchgate.net
Post-Hartree-Fock (MP2, CI, etc.)Accurate conformational energies, reaction barriers.Reinvestigating the N-H axial vs. equatorial conformational preference in pyrrolidine. acs.org
DFT with NCI PlotsMapping non-covalent interactions.Analyzing the chiral binding pocket of gold(I) catalysts to understand enantioselectivity. nih.gov

Docking and Molecular Dynamics Simulations of [(3R,4S)-4-aminopyrrolidin-3-yl]methanol Derivatives

To understand how derivatives of this compound might interact with biological targets, computational techniques like molecular docking and molecular dynamics (MD) simulations are widely used. acs.org These methods are cornerstones of modern drug discovery. acs.orgresearchgate.net

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This "pose" and an associated scoring function can estimate the strength of the interaction. For example, various pyrrolidine derivatives have been docked into the active sites of enzymes like cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and acetylcholinesterase (AChE) to predict their binding affinity and guide the synthesis of potential inhibitors. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. Starting from a docked pose, MD simulations calculate the movements of every atom in the system, offering insights into the stability of the binding mode and the flexibility of both the ligand and the protein. acs.org Studies on pyrrolidine derivatives as potential inhibitors for targets like myeloid cell leukemia-1 (Mcl-1) and AChE have used MD simulations, often extending for 100 nanoseconds, to confirm the stability of the docked poses and analyze the interactions in detail. researchgate.netnih.govtandfonline.com

Often, MD trajectories are further analyzed using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to calculate the binding free energy, which provides a more accurate estimation of binding affinity than docking scores alone. nih.govtandfonline.com

Table 3: In Silico Studies of Pyrrolidine Derivatives with Biological Targets

Pyrrolidine Derivative ClassBiological TargetComputational Methods UsedKey FindingsReference
Pyrrolidin-2-onesAcetylcholinesterase (AChE)Docking, 100ns MD Simulation, MM-PBSAIdentified stable binding modes and predicted potent inhibitory activity. researchgate.net
General PyrrolidinesMyeloid cell leukemia-1 (Mcl-1)3D-QSAR, Docking, MD Simulation, MM-PBSAUncovered key structural requirements for inhibition and confirmed stability in the binding site. nih.govtandfonline.com
N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivativesCOX-1 and COX-2Docking, Molecular Property CalculationPredicted binding interactions with cyclooxygenase enzymes. nih.gov
Fluorine-containing pyrrolidinesNeuronal Nitric Oxide Synthase (nNOS)X-ray Crystallography (provides experimental validation for simulations)Revealed a "flipped" binding mode and key interactions with the heme propionate. nih.gov

Prediction of Spectroscopic Properties for Chiral Pyrrolidines

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which aids in their structural characterization. For chiral pyrrolidines, these predictions are particularly useful for confirming stereochemistry and understanding conformational details.

Vibrational Spectroscopy (IR and Raman): Quantum chemical calculations, typically at the DFT or MP2 level, can predict the vibrational frequencies of a molecule. acs.org These calculated frequencies, when appropriately scaled, can be compared to experimental infrared (IR) and Raman spectra. This comparison allows for a detailed and accurate assignment of the observed spectral bands to specific molecular motions (e.g., C-H stretches, N-H bends). Such an analysis was performed for the parent pyrrolidine molecule, leading to a revised assignment of its vibrational spectrum. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is highly sensitive to the chemical environment of each atom. Computational methods can predict NMR parameters like chemical shifts (δ) and coupling constants (J). These predictions are instrumental in analyzing complex spectra and establishing the structure and stereochemistry of chiral molecules. For example, calculated conformations have been used to determine the absolute stereochemistry of N-(alkoxymethyl)-2-pyrrolidinone derivatives by comparing predicted NMR parameters to experimental data. acs.org Furthermore, 1H NMR spectral simulations have been used to study the puckering of the pyrrolidine ring. nih.gov

By accurately predicting spectroscopic data, computational models provide a powerful link between the theoretical structure of a molecule and its measurable physical properties, offering a robust method for structural elucidation.

Table 4: Computational Prediction of Spectroscopic Properties for Pyrrolidines

Spectroscopic TechniquePredicted ParametersComputational ApproachApplicationReference
Vibrational (IR/Raman)Vibrational frequencies and intensitiesDFT or MP2 with scaled quantum mechanical force fieldsAssigning experimental spectra and understanding molecular vibrations. acs.org
NMRChemical shifts (δ), coupling constants (J)Calculations based on optimized geometries (e.g., GIAO method)Determining absolute stereochemistry and analyzing ring conformation. nih.govacs.org

Mentioned Compounds

Conclusion and Future Research Directions

Current Impact on Chiral Synthesis and Medicinal Chemistry Research Utilizing Pyrrolidine (B122466) Scaffolds

The pyrrolidine scaffold is one of the most prevalent heterocyclic motifs in FDA-approved drugs and is a fundamental component in numerous natural alkaloids like nicotine (B1678760) and hygrine. wikipedia.orgwhiterose.ac.uk Its significance is amplified by the stereochemical complexity that can be built into the ring, which is crucial for target selectivity and biological activity. nih.gov The 3,4-disubstituted pattern, as seen in [(3R,4S)-4-aminopyrrolidin-3-yl]methanol, is of particular interest in medicinal chemistry for its role in developing novel therapeutic agents. nih.govnih.gov

Medicinal Chemistry Impact:

Substituted pyrrolidines are integral to drugs targeting a wide array of diseases. nih.gov For instance, certain 3,4-disubstituted pyrrolidine sulfonamides have been identified as selective glycine (B1666218) transporter-1 (GlyT1) inhibitors, which are relevant for neurological disorders. nih.gov The defined stereochemistry of these scaffolds is paramount; different stereoisomers can exhibit vastly different biological profiles due to specific interactions with enantioselective protein targets. nih.gov Polyhydroxylated pyrrolidines, for example, are potent α-glycosidase (AG) inhibitors and are considered promising starting points for new antidiabetic and anticancer drugs. nih.gov The structural rigidity and stereochemical richness of scaffolds like this compound make them highly desirable for creating molecules that can precisely fit into biological targets. whiterose.ac.uk

Chiral Synthesis and Organocatalysis:

Beyond their direct use in pharmaceuticals, chiral pyrrolidines are pivotal as ligands for transition metals and as organocatalysts in asymmetric synthesis. nih.govmdpi.com The development of modern asymmetric organocatalysis was significantly advanced by proline and its derivatives. mdpi.comnih.gov These catalysts operate through mechanisms like enamine and iminium ion formation, enabling the highly enantioselective and environmentally friendly synthesis of complex molecules without the need for metals. mdpi.com The structural modifications of the pyrrolidine ring, such as the introduction of substituents, are key to optimizing catalyst efficiency, selectivity, and substrate scope. mdpi.com The amino and hydroxyl groups in this compound could serve as anchoring points for further functionalization, creating novel catalysts tailored for specific asymmetric transformations.

Table 1: Examples of Pyrrolidine Scaffolds in Biologically Active Compounds

Compound ClassBiological Target/ApplicationStructural SignificanceReference
3,4-disubstituted pyrrolidine sulfonamidesGlycine Transporter-1 (GlyT1) Inhibitorstrans-isomerism is key for activity. nih.gov
Polyhydroxylated Pyrrolidinesα-glycosidase (AG) Inhibitors (Antidiabetic/Anticancer)Stereochemistry determines inhibitory potency. nih.gov
Spirocyclic PyrrolidinesVarious (e.g., Antipsychotics, Antibiotics)Conformationally well-defined, allowing specific vector elaboration. whiterose.ac.ukchemrxiv.org
Racetams (e.g., Piracetam)NootropicsPyrrolidin-2-one core structure. wikipedia.org

Emerging Synthetic Strategies for Accessing Stereodefined Pyrrolidines

The high demand for enantiomerically pure substituted pyrrolidines has spurred the development of innovative and efficient synthetic methodologies. mdpi.com Key challenges include the precise control of multiple contiguous stereocenters. acs.org Research efforts are broadly classified into two categories: functionalization of existing pyrrolidine rings (e.g., from proline) and de novo synthesis via cyclization of acyclic precursors. mdpi.com

Advanced Cycloaddition Reactions:

One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] dipolar cycloaddition of azomethine ylides. nih.govrsc.org This atom-economic approach allows for the direct formation of the five-membered ring with control over as many as four new stereocenters. nih.gov Recent advancements focus on catalytic asymmetric versions of this reaction, using chiral metal complexes or organocatalysts to achieve high stereodivergence, meaning different stereoisomers can be accessed from the same starting materials simply by changing the catalyst or conditions. rsc.orgacs.org For instance, silver(I)-catalyzed asymmetric [3+2] cycloaddition of α-substituted acrylates with iminoesters has been shown to produce highly functionalized pyrrolidines with excellent diastereo- and enantioselectivities. acs.org

Novel Ring-Forming Strategies:

"Clip-Cycle" Synthesis: A recently developed strategy involves an asymmetric "clip-cycle" approach for 2,2- and 3,3-disubstituted pyrrolidines. whiterose.ac.uk This method uses an alkene metathesis reaction to "clip" a Cbz-protected bis-homoallylic amine to a thioacrylate, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine ring. whiterose.ac.uk

Telescoped and One-Pot Reactions: To improve efficiency and scalability, one-pot olefination/asymmetric functionalization approaches have been developed. nih.gov These methods can generate disubstituted pyrrolidines with high diastereomeric and enantiomeric ratios using commercially available catalysts like tetramisole. nih.gov

Reductive Cycloaddition: A general and highly selective reductive [3+2] cycloaddition has been developed using Vaska's complex and TMDS to generate azomethine ylides from stable and abundant amides. nih.gov This strategy allows for the synthesis of a wide range of highly substituted and structurally diverse pyrrolidines under mild conditions. nih.gov

These emerging strategies offer more practical and scalable routes to complex chiral pyrrolidines like this compound, moving away from stoichiometric chiral auxiliaries and towards more efficient catalytic processes. whiterose.ac.ukacs.org

Potential for Novel Applications in Materials Science or Catalysis

While the primary focus for pyrrolidine scaffolds has been in medicinal chemistry, their unique properties present significant opportunities in materials science and catalysis.

Pyrrolidine-Based Catalysts:

The role of chiral pyrrolidines as organocatalysts is well-established. mdpi.comnih.gov Future research is directed towards creating more robust and recyclable catalytic systems. One promising area is the development of heterogeneous organocatalysts by incorporating chiral pyrrolidine moieties into porous organic polymers (POPs). rsc.org These "Py-CPP" (pyrrolidine-based chiral porous polymer) materials can possess high stability, extensive porosity, and uniformly distributed catalytic sites. rsc.org Such materials have been shown to be effective heterogeneous catalysts for asymmetric reactions in environmentally benign solvents like water, offering high yields and enantioselectivities while allowing for easy catalyst recovery and reuse. rsc.org The bifunctional nature of this compound makes it an ideal monomer or building block for polymerization into such functional materials.

Materials Science Applications:

The rigid, three-dimensional structure of certain pyrrolidine derivatives, especially spirocyclic systems, makes them attractive building blocks for advanced materials. whiterose.ac.ukchemrxiv.org The conformational constraints can be exploited to create materials with specific topologies and properties. Potential applications could include:

Chiral Polymers: Incorporation of this compound into polymer backbones could lead to new chiral stationary phases for chromatography or materials with unique chiroptical properties.

Functional Materials: The amino and hydroxyl groups can be used as handles to graft the pyrrolidine unit onto surfaces or into metal-organic frameworks (MOFs), creating functional materials for sensing, separation, or asymmetric catalysis.

The exploration of pyrrolidine scaffolds in these non-traditional areas is still in its early stages but holds considerable promise for the development of next-generation catalysts and smart materials.

Q & A

Basic: What are the optimal synthetic routes for [(3R,4S)-4-aminopyrrolidin-3-yl]methanol, and how is stereochemical fidelity maintained?

Methodological Answer:
The synthesis typically involves multi-step sequences prioritizing stereochemical control. Key steps include:

  • Chiral Pool Strategy : Starting from L-proline or other chiral precursors to leverage existing stereocenters, followed by functional group transformations (e.g., hydroxylation, amination) .
  • Asymmetric Catalysis : Use of chiral catalysts (e.g., Rh or Ru complexes) in hydrogenation or cycloaddition reactions to establish the (3R,4S) configuration .
  • Protection-Deprotection : Temporary protection of the amine and alcohol groups to prevent side reactions during alkylation or oxidation steps .
    Validation : High-resolution NMR and X-ray crystallography (using programs like SHELXL ) confirm stereochemistry. Polarimetry or chiral HPLC ensures enantiomeric excess (>98% purity).

Advanced: How can researchers resolve contradictions in stereochemical assignments between computational predictions and experimental data?

Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

  • DFT Calculations : Compare computed vs. experimental NMR chemical shifts (e.g., using Gaussian or ORCA), accounting for solvent models (PCM) and dynamic effects .
  • Rotational NOE (ROESY) : Detect through-space nuclear interactions to validate spatial proximity of protons in the pyrrolidine ring .
  • Crystallographic Refinement : Use SHELXL for high-resolution structures, refining anisotropic displacement parameters to resolve disorder in flexible groups .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H/13^{13}C NMR identifies functional groups (e.g., NH2_2 at δ 1.5–2.5 ppm, CH2_2OH at δ 3.4–3.7 ppm). 1^1H-1^1H COSY and HSQC map connectivity .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 131.1) and fragmentation patterns .
  • X-ray Diffraction : Single-crystal analysis resolves absolute configuration and hydrogen-bonding networks .

Advanced: How do researchers design assays to probe the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) to measure binding kinetics (konk_{on}, koffk_{off}) and affinity (KDK_D) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. electrostatic interactions .
  • Mutagenesis Studies : Identify critical binding residues by substituting amino acids (e.g., Ala-scanning) in the target’s active site .

Basic: What solvents and conditions stabilize this compound during storage and reactions?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (N2_2) in anhydrous methanol or DMSO to prevent oxidation of the amine group .
  • Reaction Conditions : Use aprotic solvents (e.g., THF, DCM) for alkylation/acylation. Buffered aqueous solutions (pH 6–8) maintain protonation of the amine during bioconjugation .

Advanced: How can researchers address low bioavailability in preclinical studies?

Methodological Answer:

  • Prodrug Design : Introduce labile esters (e.g., pivaloyloxymethyl) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Co-crystallization : Improve solubility via co-formers (e.g., cyclodextrins) identified through phase-solubility diagrams .
  • PK/PD Modeling : Use compartmental models to optimize dosing regimens based on plasma half-life and tissue distribution data .

Basic: What analytical methods are used to quantify this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Reverse-phase C18 columns with ion-pairing agents (e.g., TFA) separate the compound from matrix interferences. MRM transitions (e.g., 131 → 85) enhance specificity .
  • Derivatization : Pre-column labeling with dansyl chloride or FMOC-Cl improves UV/fluorescence detection limits .

Advanced: How to reconcile conflicting bioactivity data across different cell lines or animal models?

Methodological Answer:

  • Metabolic Profiling : Identify species-specific cytochrome P450 metabolites via LC-HRMS to explain differential efficacy .
  • Transcriptomics : Compare gene expression profiles (RNA-seq) in responsive vs. non-responsive models to pinpoint target pathways .
  • Dose-Response Refinement : Use Hill equation analysis to adjust EC50_{50} values for cell permeability or receptor density variations .

Basic: What strategies minimize racemization during synthetic scale-up?

Methodological Answer:

  • Low-Temperature Reactions : Conduct alkylation steps at –78°C to slow configurational inversion .
  • Chiral Auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to stabilize the transition state .

Advanced: How to validate the compound’s role in asymmetric catalysis beyond model reactions?

Methodological Answer:

  • Substrate Scope Studies : Test diverse electrophiles (e.g., ketones, epoxides) to assess catalytic versatility .
  • Kinetic Isotope Effects (KIE) : Measure kH/kDk_H/k_D to determine rate-limiting steps (e.g., proton transfer vs. bond formation) .
  • In Situ Spectroscopy : Monitor reaction progress via FTIR or Raman to detect intermediates (e.g., enamines) .

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